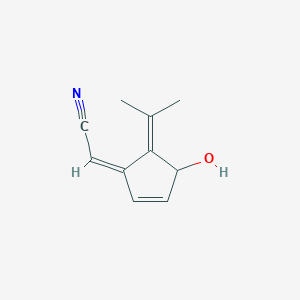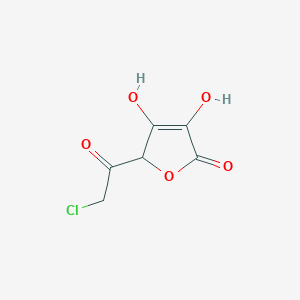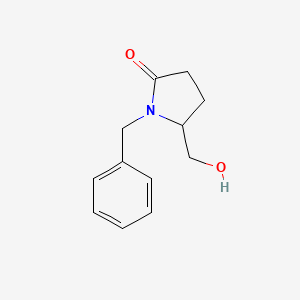
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Bis(pentamethylcyclopentadienyl)magnesium, a related compound, has its structure determined in the solid state by X-ray diffraction, highlighting the structural properties of magnesium metallocenes and their comparison to alkaline-earth metallocenes and isoelectronic species, providing insight into synthesis strategies and structural analysis of bis(ethylcyclopentadienyl)magnesium analogs (Vollet, Baum, & Schnöckel, 2003).
Molecular Structure Analysis
The molecular structure of bis(ethylcyclopentadienyl)magnesium is crucial for understanding its reactivity and properties. Studies have demonstrated the structure of similar compounds, providing a basis for understanding the molecular geometry, coordination environment, and bonding characteristics of bis(ethylcyclopentadienyl)magnesium analogs (Vollet, Baum, & Schnöckel, 2003).
Chemical Reactions and Properties
The reactivity of bis(ethylcyclopentadienyl)magnesium towards N- and O-donor Lewis bases leads to the formation of various donor-acceptor complexes, indicating its versatility in forming adducts with different hapticities and coordination modes. This reactivity is essential for applications in catalysis and material synthesis (Jaenschke, Paap, & Behrens, 2008).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior of bis(ethylcyclopentadienyl)magnesium and its derivatives, are key to their application in various fields. The crystal structure of related magnesium compounds, as determined by X-ray diffraction, sheds light on the structural aspects that influence these physical properties (Petrov, Alexiev, Angelova, & Maciček, 1992).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different substrates, stability, and the mechanisms of reactions involving bis(ethylcyclopentadienyl)magnesium, is crucial. The synthesis and characterization of its complexes provide insight into its chemical behavior and potential applications in synthesis and catalysis (Jaenschke, Paap, & Behrens, 2008).
Aplicaciones Científicas De Investigación
Application 1: Atomic Layer Deposition of Magnesium Fluoride
-
Methods of Application or Experimental Procedures : The MgF2 is deposited in a showerhead style ALD reactor using Bis(ethylcyclopentadienyl)magnesium and anhydrous hydrogen fluoride (HF) as precursors at substrate temperatures from 100 to 250°C . The use of HF results in improved morphology and reduced impurity content compared to other reported MgF2 ALD approaches .
-
Results or Outcomes : The films at all substrate temperatures were transparent at wavelengths down to 190 nm. The low deposition temperature combined with low surface roughness makes these coatings good candidates for a variety of optical applications in the far ultraviolet .
Application 2: Solar Energy and Water Treatment Research
Application 3: Non-Aqueous Solubility Applications
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
114460-02-5 |
|---|---|
Nombre del producto |
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM |
Fórmula molecular |
C14H18Mg 10* |
Peso molecular |
210.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
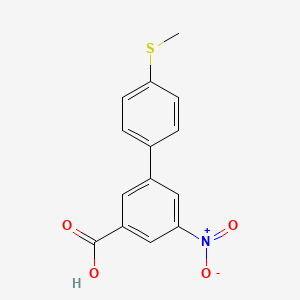
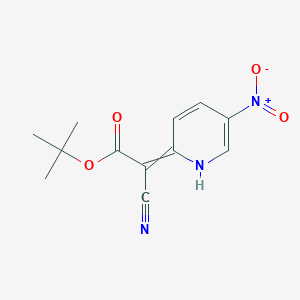
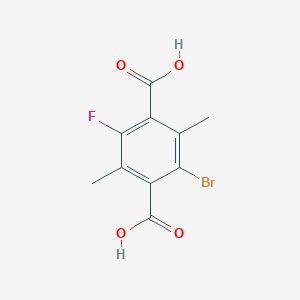
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
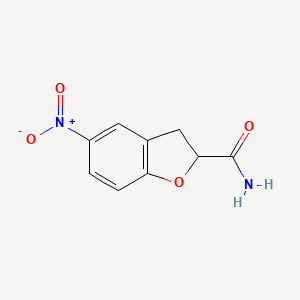
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
